molecular formula C10H7BrN2O B12954731 5-Bromoquinoline-8-carbaldehyde oxime

5-Bromoquinoline-8-carbaldehyde oxime

Cat. No.: B12954731
M. Wt: 251.08 g/mol
InChI Key: KPUNUPJPDZATGH-AWNIVKPZSA-N
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Description

5-Bromoquinoline-8-carbaldehyde oxime: is a chemical compound with the molecular formula C10H6BrNO . It is derived from 5-Bromoquinoline-8-carbaldehyde, which is known for its applications in proteomics research . The compound is characterized by the presence of a bromine atom at the 5th position and an oxime group at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-8-carbaldehyde oxime typically involves the reaction of 5-Bromoquinoline-8-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters and using advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 5-Bromoquinoline-8-carbaldehyde amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromoquinoline-8-carbaldehyde oxime is used as a building block in the synthesis of heterocyclic compounds. It serves as a precursor for the formation of various quinoline derivatives, which are important in medicinal chemistry .

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways and are investigated for their therapeutic properties .

Medicine: The compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug discovery .

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-8-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

    5-Bromoquinoline-8-carbaldehyde: The parent compound, which lacks the oxime group.

    8-Quinolinecarboxaldehyde: A similar compound without the bromine atom.

    5-Bromo-8-formylquinoline: Another derivative with a formyl group instead of an oxime group.

Uniqueness: 5-Bromoquinoline-8-carbaldehyde oxime stands out due to the presence of both the bromine atom and the oxime group. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

(NE)-N-[(5-bromoquinolin-8-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H7BrN2O/c11-9-4-3-7(6-13-14)10-8(9)2-1-5-12-10/h1-6,14H/b13-6+

InChI Key

KPUNUPJPDZATGH-AWNIVKPZSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2N=C1)/C=N/O)Br

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C=NO)Br

Origin of Product

United States

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